molecular formula C8H12NOP B598628 (2-Aminophenyl)dimethylphosphine oxide CAS No. 1197953-47-1

(2-Aminophenyl)dimethylphosphine oxide

Cat. No.: B598628
CAS No.: 1197953-47-1
M. Wt: 169.164
InChI Key: DHHGHQKIKXKQGJ-UHFFFAOYSA-N
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Description

(2-Aminophenyl)dimethylphosphine oxide is an organic compound with the molecular formula C8H12NOP. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry. The compound is known for its stability and reactivity, making it a valuable reagent in many chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Aminophenyl)dimethylphosphine oxide can be synthesized through several methods. One common method involves the reaction of 2-iodoaniline with dimethylphosphine oxide in the presence of a base such as potassium phosphate and a palladium catalyst (e.g., palladium acetate/Xantphos). The reaction is typically carried out in dimethylformamide (DMF) at elevated temperatures (around 150°C) for several hours[2][2].

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound[2][2].

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products

The major products formed from these reactions include phosphine oxide derivatives, substituted anilines, and other related compounds. These products have applications in organic synthesis and material science .

Mechanism of Action

The mechanism of action of (2-Aminophenyl)dimethylphosphine oxide involves its ability to act as a ligand and form complexes with metal ions. The compound’s phosphoryl group (P=O) and amino group (NH2) can coordinate with metal centers, facilitating various catalytic and coordination reactions. These interactions are crucial in processes such as actinide separations and catalytic organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminophenyl)dimethylphosphine oxide is unique due to its combination of an amino group and a phosphoryl group, which provides it with versatile reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2-dimethylphosphorylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGHQKIKXKQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736323
Record name 2-(Dimethylphosphoryl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197953-47-1
Record name 2-(Dimethylphosphoryl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylphosphinoyl)-aniline
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